molecular formula C17H22F3N3O2 B6936201 1-acetyl-N-[2-(propylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

1-acetyl-N-[2-(propylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B6936201
M. Wt: 357.37 g/mol
InChI Key: HOZQONBXJYLCGQ-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(propylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in various fields due to its unique chemical structure and potential applications. This compound belongs to the class of carboxamides, distinguished by its pyrrolidine ring and a trifluoromethyl phenyl group. Its multifaceted nature makes it a subject of interest in scientific research, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[2-(propylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide typically involves a multi-step process. The initial step includes the formation of the pyrrolidine ring, followed by the introduction of the acetyl and carboxamide groups. The propylamino and trifluoromethyl phenyl groups are then incorporated using specific reagents under controlled conditions.

  • Formation of Pyrrolidine Ring: : Starting from a suitable precursor, such as γ-butyrolactone, the pyrrolidine ring can be formed through a reduction or condensation reaction.

  • Introduction of Functional Groups: : Acetylation and amidation reactions introduce the acetyl and carboxamide functionalities, respectively.

  • Incorporation of Phenyl and Propylamino Groups: : Electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions can be employed to introduce the trifluoromethyl phenyl and propylamino groups.

Industrial Production Methods

Industrial-scale production involves optimization of reaction conditions to ensure high yield and purity. Catalysts and advanced techniques like continuous flow synthesis might be used to enhance efficiency.

Chemical Reactions Analysis

1-acetyl-N-[2-(propylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

  • Substitution: : Undergoes both nucleophilic and electrophilic substitution reactions, with common reagents like halides, amines, and alcohols. This can form various substituted derivatives depending on the reagent and conditions.

Scientific Research Applications

This compound finds applications across different fields:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : Explored for therapeutic potentials, possibly including anti-inflammatory, analgesic, or anticancer activities.

  • Industry: : Used in the development of specialized materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action involves interactions at the molecular level, primarily through binding to specific targets such as enzymes, receptors, or ion channels. The trifluoromethyl group often enhances the compound's ability to interact with hydrophobic sites on proteins, while the propylamino group might contribute to its binding affinity. Pathways such as signal transduction or metabolic processes can be modulated by this compound, leading to its biological effects.

Comparison with Similar Compounds

When compared to similar carboxamides or pyrrolidine derivatives, 1-acetyl-N-[2-(propylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 1-acetyl-N-[2-(methylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

  • 1-acetyl-N-[2-(ethylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

Each of these compounds exhibits variations in their activity and applications, influenced by the different alkyl groups attached to the amino functionality.

There you have it! A detailed dive into the world of this compound. Is there a particular section you’d like to explore more?

Properties

IUPAC Name

1-acetyl-N-[2-(propylamino)-5-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c1-3-8-21-13-7-6-12(17(18,19)20)10-14(13)22-16(25)15-5-4-9-23(15)11(2)24/h6-7,10,15,21H,3-5,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZQONBXJYLCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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